Superior Hip Cortical Volumetric BMD Gain: Abaloparatide vs. Teriparatide
Abaloparatide demonstrated significantly greater increases in hip cortical volumetric BMD (vBMD) compared to teriparatide in a head-to-head analysis of the ACTIVE trial. At 18 months, only abaloparatide significantly increased cortical vBMD versus baseline (+1.3%), and changes in both cortical vBMD and cortical surface BMD were significantly greater with abaloparatide versus teriparatide [1]. This differential effect on cortical bone is critical, as cortical bone contributes to overall bone strength and fracture resistance at non-vertebral sites.
| Evidence Dimension | Change in hip cortical volumetric BMD (vBMD) |
|---|---|
| Target Compound Data | +1.3% (p < 0.05 vs baseline) |
| Comparator Or Baseline | Teriparatide: no significant change from baseline |
| Quantified Difference | Significantly greater increase with abaloparatide (p < 0.05) |
| Conditions | Postmenopausal osteoporotic women; 18 months of daily subcutaneous injection (80 μg abaloparatide, 20 μg teriparatide); DXA-based 3D modeling (3D-SHAPER) |
Why This Matters
This differential effect on cortical bone may explain abaloparatide's greater efficacy at cortical sites like the hip and wrist, which are common sites for non-vertebral fractures, and provides a quantifiable basis for selecting abaloparatide over teriparatide in patients with high risk of hip or wrist fractures.
- [1] Winzenrieth R, Ominsky MS, Wang Y, Humbert L, Weiss RJ. Differential effects of abaloparatide and teriparatide on hip cortical volumetric BMD by DXA-based 3D modeling. Osteoporos Int. 2021;32:575-583. View Source
